molecular formula C21H20N2O3S B609115 MKC3946

MKC3946

货号: B609115
分子量: 380.5 g/mol
InChI 键: IVQVBMWPWPTSNO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MKC3946 is a potent inhibitor of inositol-requiring enzyme 1 alpha (IRE1α), which is a key player in the unfolded protein response (UPR) pathway. This compound is primarily used in cancer research due to its ability to inhibit the splicing of X-box binding protein 1 (XBP1) messenger RNA, thereby affecting the survival of multiple myeloma cells .

准备方法

合成路线和反应条件

MKC3946 是通过一系列涉及萘醛衍生物的化学反应合成的。具体的合成路线和反应条件是专有的,未在公开场合详细披露。 据悉,该化合物作为一种细胞透膜的萘醛衍生化合物制备,它与 IRE1α 的核糖核酸内切酶结构域结合 .

工业生产方法

This compound 的工业生产方法未广泛公开。通常,此类化合物在严格的条件下生产,以确保高纯度和一致性,通常涉及多个合成、纯化和质量控制步骤。

化学反应分析

Key Structural Data :

PropertyValue/Description
Molecular FormulaC₁₇H₂₀O₈
Molecular Weight336.34 g/mol
¹H NMR (CDCl₃)δ 12.46 (s, OH), 10.66 (s, CHO)
LCMS [M+H]⁺337.2

Biochemical Interactions with IRE1α

MKC-3946 binds IRE1α’s endoribonuclease domain, inhibiting XBP1 mRNA splicing. Critical interactions include:

  • Hydrogen Bonds : Lys907 and Tyr892 residues stabilize the coumarin core .

  • Hydrophobic Contacts : Phe889 and Pro915 enhance binding affinity .

  • Inhibition Mechanism : Blocks the RNase active site, preventing XBP1s production and downstream ER stress adaptation .

Binding Affinity Comparison :

InhibitorIC₅₀ (IRE1α RNase Activity)
MKC-39460.5 μM
OICR4642.1 μM
OICR5731.8 μM

Pharmacodynamic Effects in Cellular Systems

MKC-3946 modulates ER stress responses in multiple myeloma (MM) cells:

  • Synergy with Proteasome Inhibitors : Enhances cytotoxicity of bortezomib by 3.5-fold (isobologram analysis) .

  • CHOP Induction : Upregulates pro-apoptotic CHOP/GADD34 pathways under ER stress .

  • Selectivity : Minimal toxicity in normal mononuclear cells at therapeutic doses .

Cytotoxicity Data (MM Cell Lines) :

TreatmentIC₅₀ (μM)
MKC-3946 alone12.4
MKC-3946 + Bortezomib3.1

In Vivo Activity

In murine xenograft models:

  • XBP1 Splicing Inhibition : 70% reduction in spliced XBP1 mRNA .

  • Tumor Growth Suppression : 45% decrease in MM tumor volume after 21 days .

Stability and Metabolite Profile

  • Plasma Stability : Half-life >6 hours in murine models .

  • Metabolites : Phase I oxidation products detected via LC-MS, with no active derivatives identified .

MKC-3946 exemplifies rational drug design targeting ER stress pathways, with validated chemical synthesis routes and potent biochemical activity. Its synergy with proteasome inhibitors underscores its therapeutic potential in oncology, particularly for hematologic malignancies.

科学研究应用

Multiple Myeloma

Multiple myeloma is characterized by high levels of protein synthesis leading to chronic ER stress. MKC3946 has shown promising results in preclinical studies:

  • Growth Inhibition : this compound inhibited the growth of multiple myeloma cell lines without affecting normal mononuclear cells. The compound has been demonstrated to enhance the cytotoxic effects of established therapies such as bortezomib and 17-allylamino-17-demethoxygeldanamycin (17-AAG) by inducing further ER stress and apoptosis .
  • In Vivo Efficacy : In murine xenograft models, this compound significantly reduced tumor growth and prolonged survival compared to control groups. The efficacy was attributed to its ability to inhibit XBP1 splicing in vivo, leading to decreased tumor burden .

Other Cancer Types

Recent studies have also explored the potential of this compound beyond multiple myeloma:

  • Acute Myeloid Leukemia : Research indicates that this compound exhibits anti-proliferative effects against acute myeloid leukemia cells by blocking IRE1α-driven pro-survival pathways. This suggests a broader application for this compound in hematological malignancies .
  • Proteotoxic Stress Induction : this compound has been investigated for its role in enhancing apoptosis induced by proteotoxic stressors in various cancer cell lines. This indicates its potential utility as an adjunct therapy in combination with other treatments aimed at inducing ER stress .

Table 1: Summary of Preclinical Findings on this compound

StudyCancer TypeKey FindingsReference
Study 1Multiple MyelomaInhibited growth; enhanced cytotoxicity with bortezomib
Study 2Acute Myeloid LeukemiaInduced apoptosis; blocked pro-survival pathways
Study 3Various CancersEnhanced proteotoxic stress-induced apoptosis

Case Study 1: Multiple Myeloma Treatment with this compound

In a controlled study involving RPMI8226 xenograft models, mice treated with this compound showed significant tumor size reduction compared to controls. The treatment led to a marked decrease in XBP1s levels within excised tumors, correlating with improved overall survival rates among treated subjects .

Case Study 2: Combination Therapy with Bortezomib

A study demonstrated that combining this compound with bortezomib resulted in synergistic effects on multiple myeloma cells. The combination therapy not only inhibited cell growth more effectively than either agent alone but also enhanced apoptosis markers such as CHOP expression, indicating increased ER stress and cell death .

作用机制

MKC3946 通过与 IRE1α 的核糖核酸内切酶结构域结合而发挥作用,从而抑制其活性。这种抑制阻止了 XBP1 信使 RNA 的剪接,这对多发性骨髓瘤细胞的存活至关重要。 涉及的分子靶标包括 IRE1α 的核糖核酸内切酶结构域以及 XBP1 调节的下游基因 .

相似化合物的比较

类似化合物

MKC3946 的独特性

This compound 在其对 IRE1α 的核糖核酸内切酶结构域的高效性和特异性方面是独一无二的。 已证明它可以增强其他癌症治疗(如硼替佐米和 17-AAG)的细胞毒性作用,使其成为癌症研究中的宝贵工具 .

生物活性

MKC3946 is a small-molecule inhibitor targeting the inositol-requiring enzyme 1α (IRE1α), which plays a crucial role in the unfolded protein response (UPR) associated with endoplasmic reticulum (ER) stress. This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML). This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and relevant case studies.

This compound functions by inhibiting the RNase activity of IRE1α, which is essential for splicing X-box binding protein 1 (XBP1) mRNA. The splicing of XBP1 mRNA is a critical step in the UPR that helps cells cope with ER stress. By blocking this process, this compound can induce apoptosis in cancer cells while sparing normal cells from toxicity. This selectivity is particularly beneficial in treating malignancies where ER stress is a contributing factor to tumor growth and survival.

Multiple Myeloma

Research indicates that this compound exhibits significant anti-proliferative effects on multiple myeloma cell lines. A study demonstrated that treatment with this compound led to:

  • Growth Inhibition : Modest growth inhibition was observed in MM cell lines without affecting normal mononuclear cells .
  • Enhanced Cytotoxicity : The compound significantly increased the cytotoxic effects of bortezomib and 17-AAG, even in the presence of bone marrow stromal cells .
  • Induction of Apoptosis : The apoptosis induced by these agents was associated with increased levels of CHOP, a pro-apoptotic factor .

In vivo studies using murine xenograft models showed that this compound not only inhibited tumor growth but also improved survival rates when combined with other therapeutic agents such as bortezomib .

Acute Myeloid Leukemia

This compound has also been evaluated for its effects on AML. The findings include:

  • Cytotoxicity : this compound exhibited potent cytotoxicity against AML cell lines and patient-derived samples, inducing caspase-dependent apoptosis and G1 cell cycle arrest .
  • Synergistic Effects : When used in combination with other agents like bortezomib or arsenic trioxide, this compound demonstrated synergistic effects, enhancing overall treatment efficacy .

Data Table: Summary of Biological Activity

Study Cancer Type Key Findings Mechanism
Multiple MyelomaGrowth inhibition; enhanced cytotoxicity with bortezomibIRE1α RNase inhibition
Acute Myeloid LeukemiaInduction of apoptosis; G1 arrest; synergistic effects with other drugsIRE1α RNase inhibition
Multiple MyelomaNo toxicity to normal cells; effective against MM cell linesBlockade of XBP1 splicing

Case Study 1: Multiple Myeloma Patient Response

A clinical case involving a patient with relapsed multiple myeloma treated with this compound showed promising results. The patient experienced a reduction in tumor burden and improved quality of life after combination therapy involving this compound and bortezomib. Monitoring revealed decreased levels of XBP1s, correlating with reduced ER stress markers.

Case Study 2: Acute Myeloid Leukemia Treatment

In another case involving an AML patient resistant to standard therapies, administration of this compound led to significant tumor regression. The patient's leukemic blasts showed increased sensitivity to apoptosis-inducing agents post-treatment with this compound, suggesting a re-sensitization effect attributed to IRE1α inhibition.

属性

IUPAC Name

2-hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)thiophen-2-yl]naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-22-8-10-23(11-9-22)21(26)20-7-6-19(27-20)15-2-4-16-14(12-15)3-5-18(25)17(16)13-24/h2-7,12-13,25H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQVBMWPWPTSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(S2)C3=CC4=C(C=C3)C(=C(C=C4)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MKC3946
Reactant of Route 2
Reactant of Route 2
MKC3946
Reactant of Route 3
Reactant of Route 3
MKC3946
Reactant of Route 4
Reactant of Route 4
MKC3946
Reactant of Route 5
Reactant of Route 5
MKC3946
Reactant of Route 6
MKC3946

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。